molecular formula C20H34O3S B13765844 4-Tetradecylbenzenesulfonic acid CAS No. 47377-16-2

4-Tetradecylbenzenesulfonic acid

Cat. No.: B13765844
CAS No.: 47377-16-2
M. Wt: 354.5 g/mol
InChI Key: IIMOXQJFSQSOMN-UHFFFAOYSA-N
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Description

4-Tetradecylbenzenesulfonic acid is an organic compound with the molecular formula C20H34O3S. It belongs to the class of benzenesulfonic acids and derivatives, characterized by a sulfonic acid group attached to a benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tetradecylbenzenesulfonic acid can be synthesized through the sulfonation of tetradecylbenzene. The reaction typically involves the use of sulfur trioxide (SO3) and fuming sulfuric acid (oleum) as sulfonating agents. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tetradecylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic or sulfenic acids.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfinic acids, sulfenic acids

    Substitution: Nitrobenzenesulfonic acids, halobenzenesulfonic acids

Scientific Research Applications

4-Tetradecylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 4-tetradecylbenzenesulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in various applications, from cleaning agents to biological studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dodecylbenzenesulfonic acid
  • 4-Hexadecylbenzenesulfonic acid
  • 4-Octadecylbenzenesulfonic acid

Uniqueness

Compared to its analogs, 4-tetradecylbenzenesulfonic acid has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its specific chain length provides optimal interaction with lipid membranes, enhancing its utility in both industrial and research applications.

Properties

CAS No.

47377-16-2

Molecular Formula

C20H34O3S

Molecular Weight

354.5 g/mol

IUPAC Name

4-tetradecylbenzenesulfonic acid

InChI

InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23/h15-18H,2-14H2,1H3,(H,21,22,23)

InChI Key

IIMOXQJFSQSOMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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